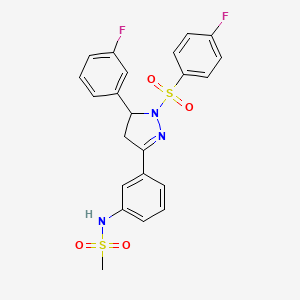

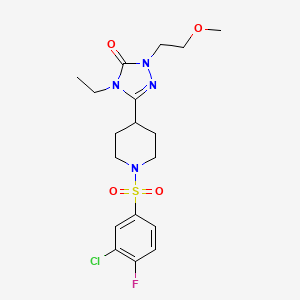

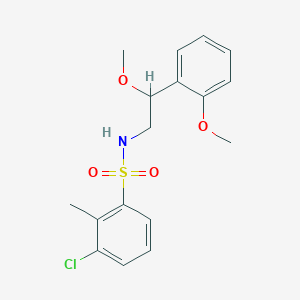

![molecular formula C16H14ClN3O3S B2502031 N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946206-77-5](/img/structure/B2502031.png)

N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of such compounds often involves various methods. For instance, the synthesis of pyrimidines is described in numerous methods . A convenient, cost-efficient, and green method was used for the synthesis of pyrano[2,3-d]pyrimidine derivatives . The introduction of the carboxamide group at site-4 of pyrazolone also contributed to the activity enhancement .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3 . It also contains a benzene ring linked to the pyrimidine ring .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques and Derivatives : Research has been done on synthesizing novel heterocyclic compounds derived from thieno[2,3-d]pyrimidines. For instance, Abdel-rahman et al. (2002) discussed the synthesis of 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides and their antimicrobial activities, illustrating the versatility of thieno[2,3-d]pyrimidine derivatives in generating new chemical entities with potential biological applications Abdel-rahman, Bakhite, & Al-Taifi, 2002.

Antimicrobial Activity : Kolisnyk et al. (2015) synthesized a series of novel 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides and evaluated their antimicrobial activity. The study found that these compounds showed significant activity against various strains of bacteria and fungi, highlighting the potential of thieno[2,3-d]pyrimidine derivatives in the development of new antimicrobial agents Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015.

Biological Activities

Anticancer and Anti-inflammatory Properties : Some studies have focused on the synthesis of thieno[2,3-d]pyrimidine derivatives for their potential anticancer and anti-inflammatory properties. For example, the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents by Rahmouni et al. (2016) demonstrates the ongoing research into the therapeutic applications of thieno[2,3-d]pyrimidine derivatives Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.

Synthesis and Antitumor Activity : The synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives for their antitumor activity have been documented, with studies like that of El-Sayed and Fadda (2018) exploring tricyclic compounds bearing thienodipyrimidine moiety for cytotoxic activity, further underscoring the potential of these compounds in cancer research El-Sayed & Fadda, 2018.

Mecanismo De Acción

Target of Action

The primary targets of STK873321 are cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

STK873321, like other pyrimidine-based anti-inflammatory agents, functions by suppressing the activity of COX-1 and COX-2 enzymes . This inhibition reduces the generation of prostaglandin E2 (PGE2), a potent inflammatory mediator . By reducing PGE2 levels, STK873321 can alleviate inflammation and its associated symptoms .

Biochemical Pathways

The action of STK873321 affects the arachidonic acid pathway , which is central to the inflammatory response . By inhibiting COX enzymes, STK873321 prevents the conversion of arachidonic acid to prostaglandins, thereby disrupting this pathway . The downstream effects include a reduction in inflammation and associated symptoms .

Pharmacokinetics

Lipophilic compounds can easily diffuse into cells, which may enhance the compound’s ability to reach its target sites .

Result of Action

The primary result of STK873321’s action is a reduction in inflammation . By inhibiting COX enzymes and reducing PGE2 production, STK873321 can alleviate the symptoms of inflammation, which include pain, swelling, and redness .

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-19-14(22)10-7-12(24-15(10)20(2)16(19)23)13(21)18-8-9-5-3-4-6-11(9)17/h3-7H,8H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXZGTQAMQJEAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)NCC3=CC=CC=C3Cl)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

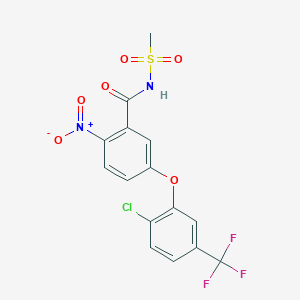

![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2501956.png)

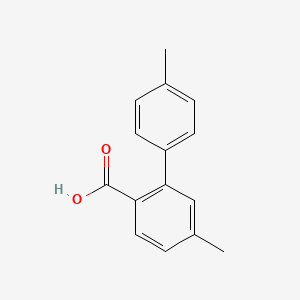

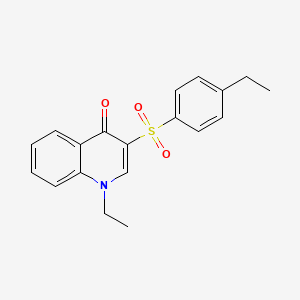

![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)

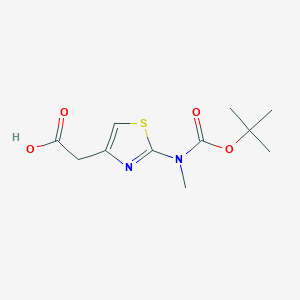

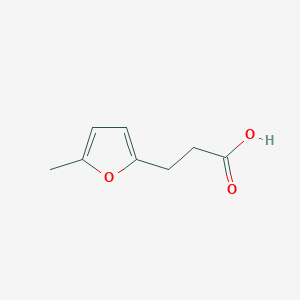

![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)